![molecular formula C8H6BrF3O2 B1598051 2-Bromo-5-(trifluoromethoxy)benzyl alcohol CAS No. 886763-15-1](/img/structure/B1598051.png)
2-Bromo-5-(trifluoromethoxy)benzyl alcohol
Overview
Description
“2-Bromo-5-(trifluoromethoxy)benzyl alcohol” is a chemical compound with the molecular formula C8H6BrF3O2 and a molecular weight of 271.03 g/mol . It is a solid substance .
Synthesis Analysis
The synthesis of compounds similar to “2-Bromo-5-(trifluoromethoxy)benzyl alcohol” involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The InChI code for “2-Bromo-5-(trifluoromethoxy)benzyl alcohol” is 1S/C8H6BrF3O2/c9-7-2-1-6 (3-5 (7)4-13)14-8 (10,11)12/h1-3,13H,4H2 .Physical And Chemical Properties Analysis
“2-Bromo-5-(trifluoromethoxy)benzyl alcohol” is a solid substance . It is stored at ambient temperature .Scientific Research Applications
Pharmaceutical Intermediates
2-Bromo-5-(trifluoromethoxy)benzyl alcohol is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its incorporation into drug molecules can enhance the metabolic stability and improve the pharmacokinetic properties due to the presence of the trifluoromethoxy group .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. It is often used in the preparation of benzyl ethers, which are valuable intermediates in the synthesis of more complex organic compounds .
Material Science
In material science, 2-Bromo-5-(trifluoromethoxy)benzyl alcohol can be used to modify surface properties of materials. The bromine atom allows for further functionalization through various bromination reactions, which can be pivotal in creating new materials with desired properties .
Chemical Synthesis
The compound is involved in chemical synthesis processes where it can act as a precursor for the formation of various aromatic compounds. Its reactivity with different nucleophiles can lead to a wide range of derivatives, useful in multiple chemical industries .
Analytical Chemistry
As a standard in analytical chemistry, 2-Bromo-5-(trifluoromethoxy)benzyl alcohol can be used to calibrate instruments or as a reference compound in spectroscopic analysis due to its distinct chemical structure .
Chromatography
In chromatography, this compound can be used to study retention behaviors of similar organic compounds. Its unique structure makes it an excellent candidate for use in method development and testing of chromatographic techniques .
Life Sciences Research
In life sciences, it can be used in the study of cell biology and biochemistry, particularly in tracing the incorporation of brominated compounds into biological systems and understanding their effects .
Environmental Science
This compound may also find applications in environmental science, especially in the study of the persistence and breakdown of fluorinated organic compounds in the environment. Its stability and reactivity can provide insights into the environmental impact of similar compounds .
Safety and Hazards
The safety information for “2-Bromo-5-(trifluoromethoxy)benzyl alcohol” indicates that it may cause skin burns and eye damage . Precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
[2-bromo-5-(trifluoromethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALBWTKTAWWYBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382571 | |
Record name | 2-bromo-5-(trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886763-15-1 | |
Record name | 2-bromo-5-(trifluoromethoxy)benzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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